

Technical Support Center: Redesigning Catheter Anchoring Devices for Improved Ergonomics

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This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with redesigned catheter anchoring devices.

Troubleshooting Guides

This section addresses common issues encountered during the use of catheter anchoring devices in experimental settings.

Problem	Potential Cause	Suggested Solution
Catheter Migration or Dislodgement	Inadequate securement, high-tension pulling, patient movement, adhesive failure.	<ul style="list-style-type: none">- Ensure proper application technique according to manufacturer's instructions.- Use a skin barrier solution to enhance adhesive tackiness.- Consider a secondary securement device if the primary device is failing.- Re-evaluate the anchoring site to minimize tension from patient movement.[1]
Skin Irritation or Maceration	Allergic reaction to adhesive, prolonged exposure to moisture, friction from the device.	<ul style="list-style-type: none">- Assess the patient for known allergies to medical adhesives.[2]- Ensure the skin is clean and completely dry before application.- Apply a skin barrier film to protect the skin from the adhesive and moisture.- Rotate the application site with each device change.[3]
Device Lift or Edge Peeling	Improper initial application, skin oils or moisture, tension on the device.	<ul style="list-style-type: none">- Cleanse the skin with an alcohol wipe to remove oils before application.[4]- Ensure the adhesive pad is applied flat without wrinkles or bubbles.- Minimize tension on the catheter tubing to prevent pulling on the device.
Pain or Discomfort at the Anchor Site	Excessive tension on the catheter, pressure from the device, skin irritation.	<ul style="list-style-type: none">- Ensure there is some slack in the catheter between the insertion site and the anchor to prevent pulling.[4]- Check that the device is not applied too

		tightly if it is a strap-based design. - Assess the skin for any signs of irritation or pressure injury.
Catheter Occlusion	Kinking of the catheter at the anchor point, pressure from the securement device.	- Ensure the anchoring device does not compress or kink the catheter tubing. - Reposition the catheter within the anchor to ensure a straight flow path.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when selecting a catheter anchoring device for a clinical study?

A1: Key factors include the expected wear time, the patient's skin condition, the type and size of the catheter, the potential for tension on the catheter line, and the patient's activity level. For long-term studies, biocompatibility and the potential for skin sensitization are crucial considerations.[\[5\]](#)[\[6\]](#)

Q2: How can we minimize the risk of catheter-associated urinary tract infections (CAUTIs) related to the anchoring device?

A2: While the anchoring device is not a direct cause of CAUTI, improper securement can lead to catheter migration and movement, which can introduce bacteria into the urinary tract.[\[7\]](#) Ensure the device securely immobilizes the catheter to prevent pistoning at the insertion site. Maintain a closed drainage system and ensure proper hygiene during device application and changes.[\[7\]](#)

Q3: What is the best practice for preparing the skin before applying an adhesive-based anchoring device?

A3: The skin should be clean, dry, and free of oils and lotions. It is recommended to cleanse the area with an alcohol-based solution and allow it to air dry completely.[\[4\]](#) For patients with sensitive skin, a skin barrier wipe can be applied to protect the skin and enhance adhesion.

Q4: How often should a catheter anchoring device be changed?

A4: The frequency of change depends on the manufacturer's instructions and the clinical situation. Many adhesive-based devices are designed to remain in place for up to 7 days.[3] However, the device should be changed immediately if it becomes soiled, wet, or is losing adhesion.

Q5: Are there alternatives to adhesive-based anchoring devices for patients with fragile or compromised skin?

A5: Yes, there are strap-based or elasticated devices that wrap around a limb or the abdomen to secure the catheter.[8] These can be a better option for patients with sensitivities to adhesives or those with edematous skin. However, care must be taken to avoid applying them too tightly, which could restrict circulation.

Quantitative Data on Catheter Anchoring Device Performance

The following tables summarize quantitative data from various studies on the performance of different catheter anchoring devices.

Table 1: Comparison of Mean Peak Axial Pull Force for Catheter Dislodgement

Securement Method	Mean Peak Axial Pull Force (Newtons)
Investigational Device 1	41 N
Investigational Device 2	40 N
Sutureless Securement Device	37 N
Sutures	28 N
Securement Dressing	17 N

Data from a study comparing different securement systems in a pig model.[5][7]

Table 2: Catheter Dislodgement Rates with Different Securement Methods

Securement Method	Dislodgement Rate
Adhesive Securement Device (ASD)	12%
Subcutaneous Anchor Securement System (SASS)	0.4%

Data from a retrospective study in oncology patients with PICC lines.[\[9\]](#)

Table 3: Peripheral IV Catheter (PIV) Survival Rate at 96 Hours

Securement Method	PIV Survival Rate
StatLock (Mechanical Securement)	52%
Hub-Guard (Die-cut Tape)	9%
Nonsterile Tape	8%

Data from a prospective clinical trial comparing three PIV securement methods.[\[10\]](#)

Experimental Protocols

Protocol for In-Vitro Catheter Anchor Pull-Force Testing

Objective: To determine the peak axial pull force required to dislodge a catheter from an anchoring device.

Materials:

- Catheter anchoring devices to be tested.
- Catheter of the appropriate size for the anchoring device.
- Tensile testing machine with a load cell.
- A stable fixture to hold the anchoring device.
- Substrate material simulating skin (e.g., synthetic skin or porcine skin).[\[2\]](#)

Procedure:

- Prepare the substrate by cleaning it with an alcohol wipe and allowing it to dry completely.
- Apply the catheter anchoring device to the center of the substrate according to the manufacturer's instructions.
- Secure the catheter into the anchoring device, ensuring the specified amount of slack.
- Mount the substrate with the attached device into the lower grip of the tensile testing machine.
- Clamp the free end of the catheter into the upper grip of the tensile testing machine.
- Set the tensile tester to apply a constant rate of pull (e.g., 1 mm/sec).[6]
- Initiate the pull test and record the force continuously until the catheter dislodges from the anchoring device or the device fails.
- The peak force recorded before failure is the pull-out force.
- Repeat the test for a statistically significant number of samples for each device type.

Protocol for Clinical Evaluation of Catheter Anchoring Device Wear Time and Skin Irritation

Objective: To evaluate the wear time and skin compatibility of a catheter anchoring device in a clinical setting.

Materials:

- Investigational catheter anchoring device.
- Control catheter anchoring device.
- Standardized skin assessment scale (e.g., based on ISO 10993-23).[3][11]
- Data collection forms.

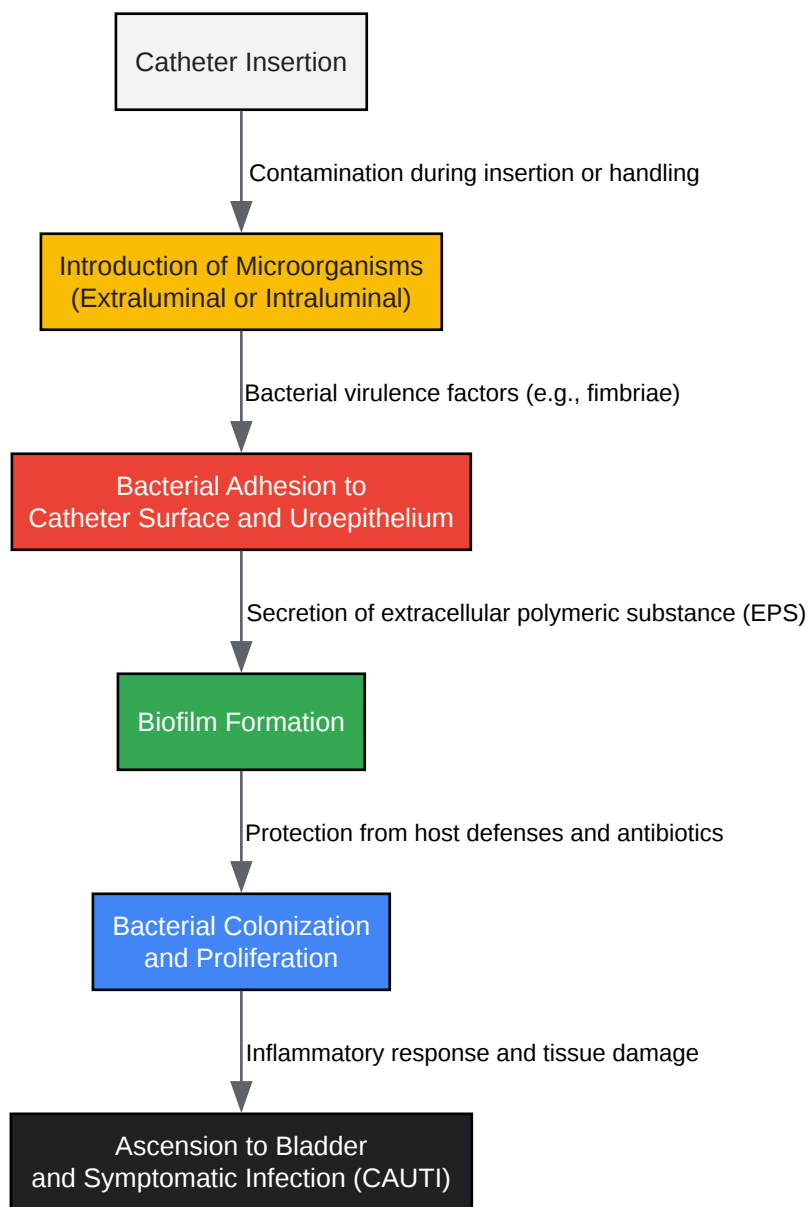
Procedure:

- Recruit eligible patients who require a catheter for a sufficient duration for the study.
- Obtain informed consent from all participants.
- Randomly assign participants to either the investigational device group or the control group.
- Apply the assigned anchoring device according to a standardized protocol, documenting the date and time of application.
- Assess the skin around the anchoring device daily for signs of redness, edema, or other irritation, using the standardized skin assessment scale.
- Document the condition of the device daily, noting any lifting, peeling, or loss of adhesion.
- Record the date and time the device is removed, and the reason for removal (e.g., routine change, device failure, skin irritation).
- Calculate the mean wear time for each group.
- Compare the incidence and severity of skin irritation between the two groups.

Visualizations

Pathogenesis of Catheter-Associated Urinary Tract Infection (CAUTI)

The following diagram illustrates the key steps in the development of a catheter-associated urinary tract infection.

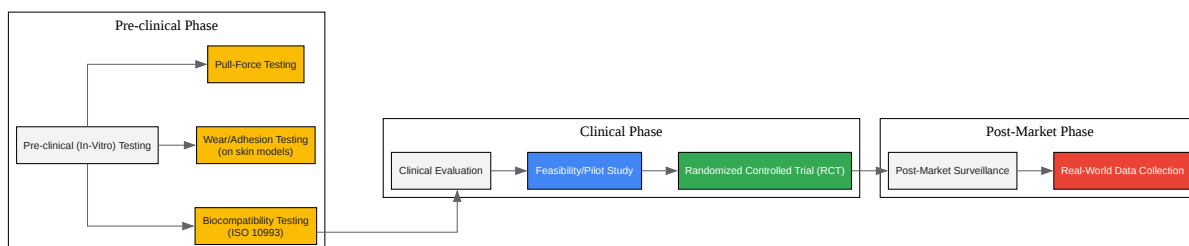


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Caption: Pathogenesis of Catheter-Associated Urinary Tract Infection.

Experimental Workflow for Evaluating Catheter Anchoring Devices

This diagram outlines the typical workflow for the comprehensive evaluation of a new catheter anchoring device.



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Caption: Workflow for Catheter Anchoring Device Evaluation.

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